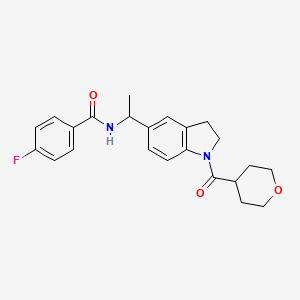

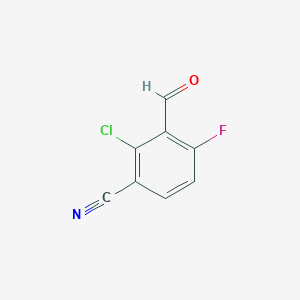

![molecular formula C11H15ClN2 B2604005 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine CAS No. 939759-86-1](/img/structure/B2604005.png)

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

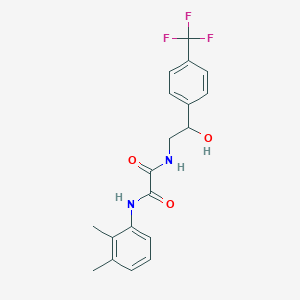

“1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine” is a chemical compound with the CAS Number: 939759-86-1 . It has a molecular weight of 210.71 . The IUPAC name for this compound is 1-(3-chlorobenzyl)-3-pyrrolidinamine .

Molecular Structure Analysis

The InChI code for “1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine” is 1S/C11H15ClN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine” is a liquid at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Structural Significance in Biological Molecules

Pyrrolidines, including derivatives like 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine, form a fundamental structural subunit in numerous significant biological molecules, such as heme and chlorophyll. The unique structure of pyrrolidines, characterized by their pronounced aromatic character and lack of basicity, is due to the extensive delocalization of electrons. These properties make pyrrolidines and their derivatives crucial in the realm of biological chemistry and pharmaceutical applications (Anderson & Liu, 2000).

Role in Synthesis and Chemical Reactions

- Synthetic Applications : Pyrrolidines, including the compound , are often synthesized via condensation of amines with carbonyl-containing compounds. These reactions form the basis for creating a vast array of pyrrolidine derivatives, which are extensively used as intermediates in various synthetic pathways. Such derivatives are instrumental in synthesizing complex molecules for medicinal and industrial purposes (Anderson & Liu, 2000).

- Chemical Reactivity and Binding : The unique structure of pyrrolidine derivatives allows them to participate in a variety of chemical reactions, forming stable complexes with other molecules. For instance, complexes involving pyrrolidine derivatives have been synthesized and characterized, shedding light on the binding properties and reactivity of these compounds in chemical systems (Amirnasr et al., 2001).

Potential in Medicinal Chemistry

- Antibiotic Development : Specific pyrrolidine derivatives have been identified as key intermediates in developing novel antibiotics, highlighting their significance in combating veterinary pathogens. The stereoselective and efficient synthetic routes for these derivatives underline their potential in drug development and pharmaceutical synthesis (Fleck et al., 2003).

- Anticonvulsant Properties : Certain pyrrolidine derivatives have shown promise as anticonvulsants, indicating their potential therapeutic use in treating epilepsy and related disorders. The synthesis of these derivatives, their biological screening, and their effectiveness in various seizure models position them as valuable compounds in medicinal chemistry (Kamiński et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGJQTBLZQBFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

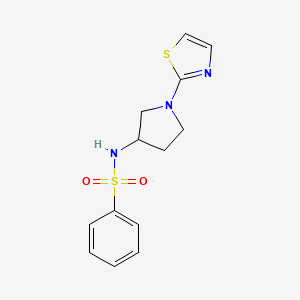

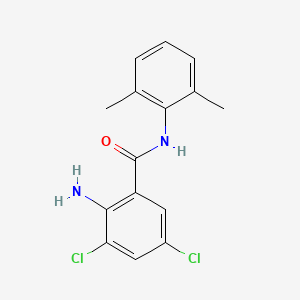

![8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603923.png)

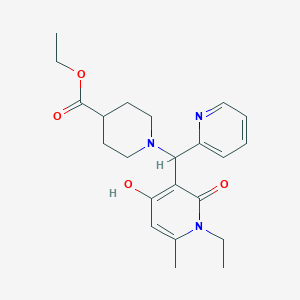

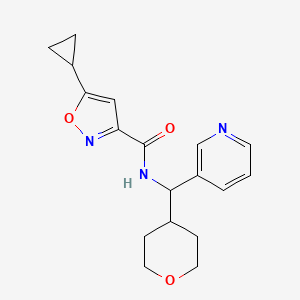

![tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2603925.png)

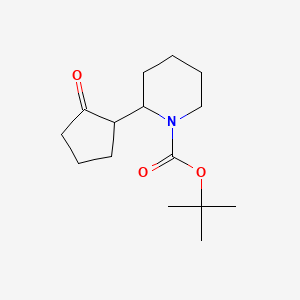

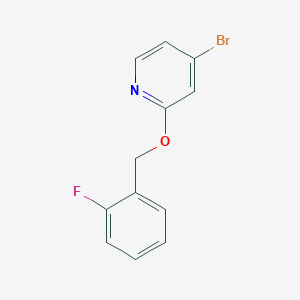

![Bicyclo[1.1.1]pentan-1-yltrifluoroborate](/img/structure/B2603931.png)

![N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2603943.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2603944.png)